molecular formula C6H11ClO4S B1373463 Ethyl 4-(chlorosulfonyl)butanoate CAS No. 319452-60-3

Ethyl 4-(chlorosulfonyl)butanoate

Cat. No. B1373463
CAS RN: 319452-60-3
M. Wt: 214.67 g/mol
InChI Key: WATIBNFNUAUDJJ-UHFFFAOYSA-N
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Description

Ethyl 4-(chlorosulfonyl)butanoate is a chemical compound with the empirical formula C6H11ClO4S . It has a molecular weight of 214.67 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of Ethyl 4-(chlorosulfonyl)butanoate is CCOC(CCCS(Cl)(=O)=O)=O . The InChI is 1S/C6H11ClO4S/c1-2-11-6(8)4-3-5-12(7,9)10/h2-5H2,1H3 .

Scientific Research Applications

Asymmetric Synthesis in Drug Building Blocks

Ethyl (S)-4-chloro-3-hydroxy butanoate (ECHB), a derivative similar to Ethyl 4-(chlorosulfonyl)butanoate, has been identified as a crucial building block in the synthesis of drugs for hypercholesterolemia. Studies have shown that various microbial reductases can convert ethyl-4-chloro oxobutanoate (ECOB) into ECHB with high enantioselectivity. This synthesis process is essential in creating drugs functioning as 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors. The enzyme-substrate docking studies have provided insights into substrate specificities and enantioselectivities, which are vital for asymmetric synthesis in pharmaceutical applications (Jung et al., 2010).

Enhancement in Reductase Activity

Modifications in yeast reductase, specifically YDL124W, have shown increased reductase activity when used with NADH as a cofactor instead of NADPH. This discovery is significant as NADPH is more expensive and less stable than NADH. Such enhancements in reductase activity are crucial for the efficient production of ECHB, a derivative of Ethyl 4-(chlorosulfonyl)butanoate. These advancements in enzymatic reactions contribute significantly to the cost-effective and stable production of pharmaceutical compounds (Jung et al., 2012).

Synthesis and Analytical Techniques

The synthesis of various compounds related to Ethyl 4-(chlorosulfonyl)butanoate has been documented, showing the versatility of this compound in creating different biologically active substances. For instance, the synthesis of 4-phenyl-2-butanone, an important medium in synthesizing medicine for inflammation reduction and other applications, involves processes like Claisen's condensation and substitution reactions, demonstrating the chemical reactivity and utility of Ethyl 4-(chlorosulfonyl)butanoate derivatives (Zhang, 2005).

Safety And Hazards

Ethyl 4-(chlorosulfonyl)butanoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

properties

IUPAC Name

ethyl 4-chlorosulfonylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO4S/c1-2-11-6(8)4-3-5-12(7,9)10/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATIBNFNUAUDJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(chlorosulfonyl)butanoate

CAS RN

319452-60-3
Record name ethyl 4-(chlorosulfonyl)butanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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